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molecular formula C11H12Cl2O B8619873 2,2-Dichloro-1-(2,4,5-trimethylphenyl)ethanone

2,2-Dichloro-1-(2,4,5-trimethylphenyl)ethanone

Cat. No. B8619873
M. Wt: 231.11 g/mol
InChI Key: MAJSNOZBSBVPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07019166B2

Procedure details

222 g of 45% sodium hydroxide solution and 400 ml of water are initially charged and heated to reflux. Within approx. 90 minutes, 115.6 g of 2,2-dichloro-1-(2,4,5-trimethylphenyl)ethanone are added dropwise. Subsequently, the reaction mixture is boiled for a further hour, then admixed at 45° C. with 400 ml of water and at room temperature with 400 ml of MTBE, the phases are separated, the aqueous phase is extracted once again with 300 ml of MTBE, and is then acidified with sulfuric acid and the precipitated solid is filtered off with suction. The solid is then washed three times with 50 ml each time of water and then dried. 102.4 g of white solid are obtained which, by GC, contains 91.9% of target product=94.1 g=96.9% of theory.
Quantity
222 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
115.6 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[OH2:3].Cl[CH:5](Cl)[C:6]([C:8]1[CH:13]=[C:12]([CH3:14])[C:11]([CH3:15])=[CH:10][C:9]=1[CH3:16])=[O:7]>CC(OC)(C)C>[CH3:16][C:9]1[CH:10]=[C:11]([CH3:15])[C:12]([CH3:14])=[CH:13][C:8]=1[CH:6]([OH:7])[C:5]([OH:3])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
222 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
115.6 g
Type
reactant
Smiles
ClC(C(=O)C1=C(C=C(C(=C1)C)C)C)Cl
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
WAIT
Type
WAIT
Details
Subsequently, the reaction mixture is boiled for a further hour
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted once again with 300 ml of MTBE
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off with suction
WASH
Type
WASH
Details
The solid is then washed three times with 50 ml each time of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC1=C(C(C(=O)O)O)C=C(C(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 102.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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